

analytical methods for quantif

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Compound of Interest

Compound Name:	3-Isopropoxy-piperidine
CAS No.:	1220020-82-5
Cat. No.:	B1525201

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An authoritative guide to the quantitative analysis of **3-Isopropoxy-piperidine**, a crucial piperidine derivative, has been developed for researchers, so compound, which is vital in ensuring the reliability and consistency of measurements throughout the drug development process.

Due to the absence of publicly available, specific validated methods for **3-Isopropoxy-piperidine**, this guide synthesizes effective analytical techniques (GC-MS and LC-MS/MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), chosen for their widespread use, sensitivity, and selectivity in analyzing

Introduction to Analytical Strategies

The quantification of **3-Isopropoxy-piperidine**, a secondary amine with an ether linkage, requires robust analytical methods to ensure data integrity including the analyte's volatility, thermal stability, the required sensitivity, and the sample matrix.^{[1][2]}

- Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. For polar amines like **3-Isopropoxy-piperidine**, derivatization is often required.
- Liquid Chromatography (LC), particularly when coupled with Mass Spectrometry (MS), is a powerful tool for non-volatile or thermally labile compounds.

This guide provides comprehensive protocols for both GC-MS and LC-MS/MS, allowing laboratories to select the method that best fits their instrument capabilities and sample characteristics.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a robust and reliable approach for the quantification of **3-Isopropoxy-piperidine**, particularly in non-complex sample matrices.

Principle

The secondary amine group of **3-Isopropoxy-piperidine** is chemically modified (derivatized) to form a less polar, more volatile, and more thermally stable compound. This derivative exhibits excellent chromatographic properties and can be sensitively detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the sample to that of a known standard.

Experimental Protocol

2.2.1. Reagents and Materials

- **3-Isopropoxy-piperidine** reference standard
- Trifluoroacetic anhydride (TFAA)
- Ethyl Acetate (GC grade)
- Methanol (HPLC grade)
- Deionized water
- Nitrogen gas, high purity

- GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)[3]
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2.2.2. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3-Isopropoxy-piperidine** reference standard into a 10 mL volumetric flask. Dissolve and dilute to 10 mL with Ethyl Acetate.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with Ethyl Acetate to achieve concentrations ranging from 0.1 to 10 µg/mL.

2.2.3. Sample Preparation and Derivatization

- Accurately weigh the sample and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water.[1]
- Transfer 100 µL of the sample or standard solution into a GC vial.
- Add 100 µL of Ethyl Acetate.
- Add 50 µL of trifluoroacetic anhydride (TFAA).[3]
- Cap the vial tightly and vortex for 30 seconds.
- Heat the vial at 70°C for 20 minutes to complete the derivatization reaction.
- Cool the vial to room temperature before analysis.

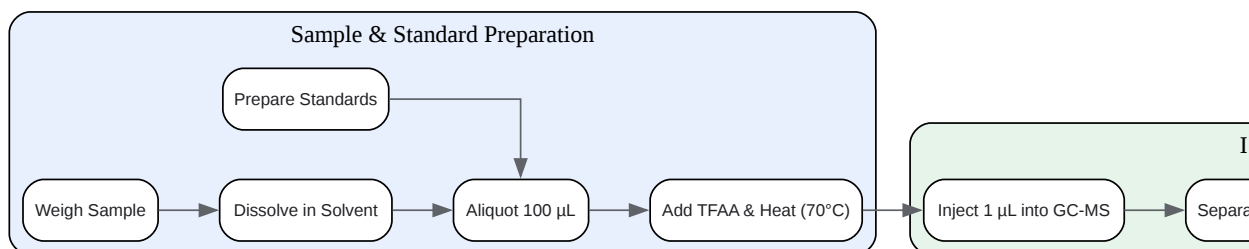
2.2.4. GC-MS Instrumental Conditions

- GC System: Agilent 7890B or equivalent
- MS System: Agilent 5977B or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Injector Temperature: 250°C
- Injection Volume: 1 µL (Splitless mode)
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C[3]
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions of the derivatized analyte) and Scan mode (m/z 50-500)

Rationale for Experimental Choices

- Derivatization: The secondary amine in **3-Isopropoxy-piperidine** contains an active hydrogen, making it polar and prone to interacting with active thermal stability while minimizing these interactions.[4]
- Column Choice: A DB-5ms column is a low-polarity phase (5% phenyl-arylene/95% dimethylpolysiloxane) that is robust and provides good separation.
- Detection: Mass spectrometry provides high selectivity and sensitivity. Operating in SIM mode enhances sensitivity for quantification by monitoring

Visualization of GC-MS Workflow



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Caption: Workflow for the quantification of **3-Isopropoxy-piperidine** by GC-MS.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (

This method offers superior sensitivity and selectivity, making it the preferred choice for analyzing **3-Isopropoxy-piperidine** in complex matrices like

Principle

The sample containing **3-Isopropoxy-piperidine** is injected into an HPLC system, where it is separated from other matrix components on a reversed-phase column. A specific precursor ion corresponding to the protonated molecule $[M+H]^+$ is selected. This precursor ion is then fragmented, and a specific product ion

Experimental Protocol

3.2.1. Reagents and Materials

- **3-Isopropoxy-piperidine** reference standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- LC-MS/MS system with an ESI source
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3.2.2. Standard Solution Preparation

- Stock Solution (1 mg/mL): Prepare as described in the GC-MS method (Section 2.2.2).
- Working Stock Solution (10 µg/mL): Dilute the stock solution 1:100 with 50:50 (v/v) Acetonitrile/Water.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with 50:50 (v/v) Acetonitrile/Water to

3.2.3. Sample Preparation The choice of sample preparation depends on the matrix.[7]

- For APIs: Accurately weigh the sample and dissolve in the mobile phase to the desired concentration.[1] Filter through a 0.22 µm syringe filter before.
- For Biological Samples (e.g., Plasma):
 - To 100 µL of plasma, add 300 µL of cold acetonitrile (containing an internal standard, if available) to precipitate proteins.[8]
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean vial for analysis.

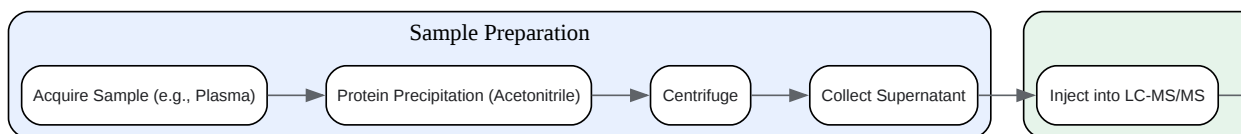
3.2.4. LC-MS/MS Instrumental Conditions

- LC System: Waters ACQUITY UPLC or equivalent
- MS System: Sciex Triple Quad 6500+ or equivalent
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient Program:
 - Start at 5% B
 - Ramp to 95% B over 3 minutes
 - Hold at 95% B for 1 minute
 - Return to 5% B over 0.1 minutes
 - Re-equilibrate for 1.9 minutes
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Ionization Mode: ESI Positive
- MRM Transition: To be determined by infusing a standard solution of **3-Isopropoxy-piperidine**. For a structurally similar compound, piperidine, the product ion would be a stable fragment resulting from collision-induced dissociation (e.g., loss of the isopropoxy group).

Rationale for Experimental Choices

- Chromatography: Reversed-phase chromatography with a C18 column is a standard and effective technique for separating small molecules like 3-
- Mobile Phase: A low concentration of formic acid is added to the mobile phase to promote the ionization of the analyte in the ESI source by providing
- Detection: Tandem mass spectrometry in MRM mode is the gold standard for quantification in complex environments due to its exceptional selectivity

Visualization of LC-MS/MS Workflow


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Caption: Workflow for the quantification of **3-Isopropoxy-piperidine** by LC-MS/MS.

Method Validation

Both described methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for

Validation Parameter	GC-MS Method	LC-MS/MS Method
Linearity (r^2)	> 0.99	> 0.99
Limit of Detection (LOD)	~10-50 ng/mL	~10-50 ng/mL
Limit of Quantification (LOQ)	~50-150 ng/mL	~50-150 ng/mL
Accuracy (% Recovery)	90-110%	90-110%
Precision (% RSD)	< 15%	< 15%
Specificity/Selectivity	Confirmed by MS	Confirmed by MS

Note: The values presented in the table are typical performance characteristics and should be experimentally determined for the specific application.

Conclusion

This guide provides two robust and scientifically grounded methods for the quantification of **3-Isopropoxy-piperidine**. The GC-MS method, incorporating derivatization, is ideal for challenging matrices and low-level quantification. The selection of the appropriate method will depend on the specific laboratory conditions for routine analysis to ensure the generation of accurate and reliable data in the drug development process.

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